Cas no 22618-50-4 (1-(cyclohex-1-en-1-yl)-3-methylbenzene)

1-(cyclohex-1-en-1-yl)-3-methylbenzene structure
22618-50-4 structure
Product Name:1-(cyclohex-1-en-1-yl)-3-methylbenzene
CAS No:22618-50-4
MF:C13H16
MW:172.266143798828
CID:272998
PubChem ID:89774
Update Time:2025-04-19

1-(cyclohex-1-en-1-yl)-3-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(1-cyclohexen-1-yl)-3-methyl-
    • 1-(cyclohexen-1-yl)-3-methylbenzene
    • 1-(cyclohex-1-en-1-yl)-3-methylbenzene
    • 1-(m-tolyl)-1-cyclohexene
    • 1-m-Tolyl-cyclohexen
    • 1-m-tolyl-cyclohexene
    • 3'-methyl-2,3,4,5-tetrahydro-1,1'-biphenyl
    • AC1L3IL3
    • AC1Q1IHK
    • CTK4E9833
    • EINECS 245-130-0
    • KST-1B1949
    • m-(1-cyclohexenyl)toluene
    • m-Cyclohexen-1-yltoluene
    • NCIOpen2_001910
    • NSC102327
    • 1-(1-Cyclohexen-1-yl)-3-methylbenzene
    • UNII-Y2O6GB00O9
    • DTXSID70177137
    • Benzene, 1-(1-cyclohexen-1-yl)-3-methyl-
    • AMY6056
    • 22618-50-4
    • EN300-1586318
    • NSC-102327
    • NSC 102327
    • NS00027231
    • CS-0069737
    • AKOS024323075
    • Y2O6GB00O9
    • Inchi: 1S/C13H16/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-7,9-10H,2-4,8H2,1H3
    • InChI Key: WDIJGRJAKSMZRV-UHFFFAOYSA-N
    • SMILES: C1CCC=C(C2C=CC=C(C)C=2)C1

Computed Properties

  • Exact Mass: 172.12528
  • Monoisotopic Mass: 172.125201
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 0.966
  • Boiling Point: 265.3°Cat760mmHg
  • Flash Point: 110°C
  • Refractive Index: 1.547
  • PSA: 0
  • LogP: 3.95240

1-(cyclohex-1-en-1-yl)-3-methylbenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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Enamine
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Enamine
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